molecular formula C13H14N2O2 B2581972 N-(cyanomethyl)-4-(4-methylphenyl)-4-oxobutanamide CAS No. 1311527-65-7

N-(cyanomethyl)-4-(4-methylphenyl)-4-oxobutanamide

Cat. No.: B2581972
CAS No.: 1311527-65-7
M. Wt: 230.267
InChI Key: JFDXCFZDXVMOBD-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-4-(4-methylphenyl)-4-oxobutanamide is an organic compound with a complex structure that includes a cyanomethyl group, a 4-methylphenyl group, and a 4-oxobutanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-4-(4-methylphenyl)-4-oxobutanamide typically involves multi-step organic reactions. One common method includes the reaction of 4-methylbenzaldehyde with malononitrile to form a cyanomethyl intermediate. This intermediate is then reacted with 4-oxobutanoic acid under specific conditions to yield the final product. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Industrial methods focus on maximizing the yield while minimizing the production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-4-(4-methylphenyl)-4-oxobutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The cyanomethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(cyanomethyl)-4-(4-methylphenyl)-4-oxobutanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism by which N-(cyanomethyl)-4-(4-methylphenyl)-4-oxobutanamide exerts its effects involves interactions with specific molecular targets. The cyanomethyl group can interact with nucleophilic sites on enzymes or proteins, leading to inhibition or modification of their activity. The 4-methylphenyl group can enhance the compound’s binding affinity to hydrophobic pockets in target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(cyanomethyl)-4-phenyl-4-oxobutanamide
  • N-(cyanomethyl)-4-(4-chlorophenyl)-4-oxobutanamide
  • N-(cyanomethyl)-4-(4-methoxyphenyl)-4-oxobutanamide

Uniqueness

N-(cyanomethyl)-4-(4-methylphenyl)-4-oxobutanamide is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

N-(cyanomethyl)-4-(4-methylphenyl)-4-oxobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-10-2-4-11(5-3-10)12(16)6-7-13(17)15-9-8-14/h2-5H,6-7,9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFDXCFZDXVMOBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CCC(=O)NCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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